
2-(Benzenesulfonyl)tetradecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 2-(benzènesulfonyl)tétradécanoyle est un composé organique appartenant à la classe des chlorures de sulfonyle. Il est caractérisé par la présence d'un groupe benzènesulfonyle lié à une fraction de chlorure de tétradécanoyle. Ce composé est utilisé dans diverses réactions chimiques et a des applications dans différents domaines tels que la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorure de 2-(benzènesulfonyl)tétradécanoyle peut être synthétisé par plusieurs méthodes. Une méthode courante consiste à faire réagir le chlorure de benzènesulfonyle avec l'acide tétradécanoïque en présence d'un agent chlorant tel que le chlorure de thionyle ou le trichlorure de phosphore. La réaction se produit généralement sous reflux et le produit est purifié par distillation ou recristallisation.
Méthodes de production industrielle
En milieu industriel, la production de chlorure de 2-(benzènesulfonyl)tétradécanoyle peut impliquer des procédés de chloration à grande échelle. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit un rendement et une pureté élevés du produit final. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 2-(benzènesulfonyl)tétradécanoyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Il réagit avec des nucléophiles tels que les amines et les alcools pour former respectivement des sulfonamides et des esters de sulfonate.
Hydrolyse : En présence d'eau, il s'hydrolyse pour former de l'acide benzènesulfonique et de l'acide tétradécanoïque.
Réduction : Il peut être réduit en hydrure de sulfonyle correspondant à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Nucléophiles : Amines, alcools
Agents chlorants : Chlorure de thionyle, trichlorure de phosphore
Agents réducteurs : Hydrure de lithium et d'aluminium
Principaux produits formés
Sulfonamides : Formées à partir de la réaction avec les amines
Esters de sulfonate : Formés à partir de la réaction avec les alcools
Acide benzènesulfonique et acide tétradécanoïque : Formés par hydrolyse
Applications De Recherche Scientifique
Le chlorure de 2-(benzènesulfonyl)tétradécanoyle présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour introduire le groupe benzènesulfonyle dans diverses molécules.
Biologie : Employé dans la modification des biomolécules pour étudier les interactions protéiques et les mécanismes enzymatiques.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de médicaments à base de sulfonamides.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des tensioactifs et des polymères.
Mécanisme d'action
Le mécanisme d'action du chlorure de 2-(benzènesulfonyl)tétradécanoyle implique sa réactivité avec les nucléophiles. Le groupe chlorure de sulfonyle est fortement électrophile, ce qui le rend sensible à l'attaque nucléophile. Cela conduit à la formation de liaisons sulfonamide ou d'ester de sulfonate, selon le nucléophile. Les cibles moléculaires et les voies impliquées dans ses réactions sont principalement liées à la formation de ces liaisons, qui peuvent modifier les propriétés et les fonctions des molécules cibles.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)tetradecanoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile. The molecular targets and pathways involved in its reactions are primarily related to the formation of these bonds, which can alter the properties and functions of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de benzènesulfonyle : Un analogue plus simple avec une réactivité similaire mais qui ne possède pas la longue chaîne alkyle.
Chlorure de toluène-4-sulfonyle : Un autre chlorure de sulfonyle avec un groupe méthyle au lieu de la chaîne tétradécanoyle.
Chlorure de méthanesulfonyle : Un chlorure de sulfonyle plus petit avec une seule chaîne carbonée.
Unicité
Le chlorure de 2-(benzènesulfonyl)tétradécanoyle est unique en raison de sa longue chaîne tétradécanoyle, qui confère des propriétés physiques et chimiques distinctes. Cette longue chaîne peut influencer la solubilité, la réactivité et l'interaction avec d'autres molécules, ce qui la rend adaptée à des applications spécifiques que les chlorures de sulfonyle plus simples ne peuvent pas atteindre.
Propriétés
Numéro CAS |
189169-48-0 |
|---|---|
Formule moléculaire |
C20H31ClO3S |
Poids moléculaire |
387.0 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)tetradecanoyl chloride |
InChI |
InChI=1S/C20H31ClO3S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20(21)22)25(23,24)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 |
Clé InChI |
GURBEBAPFPFAEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)Cl)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

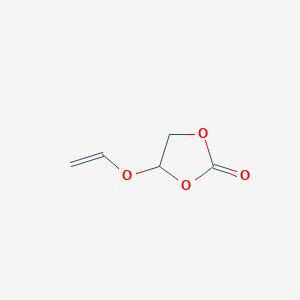
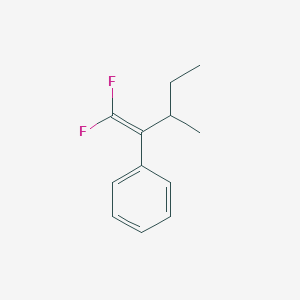
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
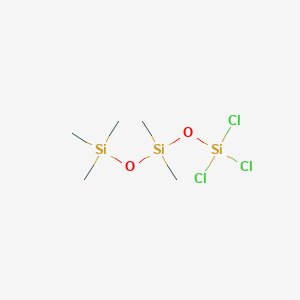
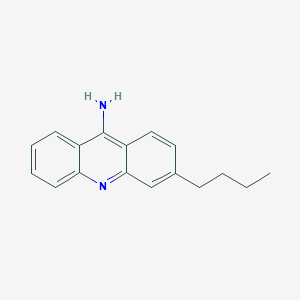

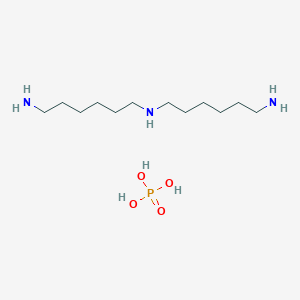
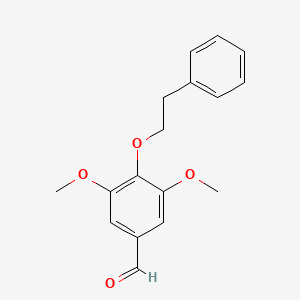
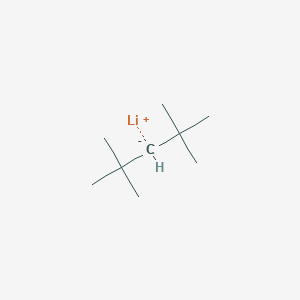
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
